molecular formula C39H76N2 B12871097 1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine

1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine

Katalognummer: B12871097
Molekulargewicht: 573.0 g/mol
InChI-Schlüssel: BBOGJDUMFCVAOZ-CLFAGFIQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with long-chain alkenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine typically involves the following steps:

    Formation of Alkenyl Chains: The alkenyl chains are synthesized through a series of reactions, including Wittig reactions and olefin metathesis.

    Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving appropriate diamines and dihaloalkanes.

    Substitution Reactions: The alkenyl chains are then attached to the piperazine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and catalyst use.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The alkenyl groups can be oxidized to form epoxides or diols.

    Reduction: The double bonds in the alkenyl chains can be reduced to form saturated alkyl chains.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

    Epoxides and Diols: Formed from the oxidation of alkenyl groups.

    Saturated Alkyl Chains: Resulting from the reduction of double bonds.

    Substituted Piperazines: Products of nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine involves its interaction with specific molecular targets. The compound’s long alkenyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-piperazine: Lacks the methyl group on the piperazine ring.

    1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-ethyl-piperazine: Contains an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine is unique due to the presence of both long alkenyl chains and a methyl-substituted piperazine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C39H76N2

Molekulargewicht

573.0 g/mol

IUPAC-Name

1-methyl-4-[(8Z,25Z)-tetratriaconta-8,25-dien-17-yl]piperazine

InChI

InChI=1S/C39H76N2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(41-37-35-40(3)36-38-41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h17-20,39H,4-16,21-38H2,1-3H3/b19-17-,20-18-

InChI-Schlüssel

BBOGJDUMFCVAOZ-CLFAGFIQSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCC(CCCCCCC/C=C\CCCCCCC)N1CCN(CC1)C

Kanonische SMILES

CCCCCCCCC=CCCCCCCCC(CCCCCCCC=CCCCCCCC)N1CCN(CC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.